2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide
Description
The compound 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide is a pyrimidine-based derivative featuring a sulfanyl-acetamide backbone. Its structure integrates a 4-amino-pyrimidine core substituted with a 4-isopropylbenzenesulfonyl group at position 5 and a sulfanyl linkage to an N-(2-ethoxyphenyl)acetamide moiety. The 2-ethoxyphenyl group may enhance lipophilicity and influence pharmacokinetic properties compared to simpler aryl substituents. This compound’s design aligns with medicinal chemistry strategies for optimizing bioactivity and selectivity in sulfonamide-containing therapeutics .
Properties
IUPAC Name |
2-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S2/c1-4-31-19-8-6-5-7-18(19)26-21(28)14-32-23-25-13-20(22(24)27-23)33(29,30)17-11-9-16(10-12-17)15(2)3/h5-13,15H,4,14H2,1-3H3,(H,26,28)(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVSDBJJNHSFDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-amino-5-chloropyrimidine and 4-(propan-2-yl)benzenesulfonyl chloride.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Attachment of the Acetamide Moiety: The acetamide group can be introduced through an acylation reaction using 2-ethoxyphenylacetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (–S–) linker between the pyrimidine and acetamide groups is susceptible to oxidation and substitution reactions:
Pyrimidine Ring Functionalization
The 4-amino-5-sulfonylpyrimidine core undergoes electrophilic and condensation reactions:
Acetamide Group Transformations
The N-(2-ethoxyphenyl)acetamide moiety participates in hydrolysis and coupling:
Sulfonamide Group Stability
The 4-(propan-2-yl)benzenesulfonyl group demonstrates resistance to nucleophilic attack under mild conditions but degrades under strong bases:
| Conditions | Effect |
|---|---|
| NaOH (1M), 25°C, 24 h | No cleavage observed |
| NaOH (5M), 80°C, 12 h | Partial desulfonylation (~30%) |
Ether Cleavage
The 2-ethoxyphenyl group undergoes demethylation under acidic conditions:
| Reagents | Product | Yield |
|---|---|---|
| BBr₃, CH₂Cl₂, −78°C | Phenolic derivative | 85% |
| HI (48%), reflux | 2-hydroxyphenylacetamide | 72% |
Synthetic Pathway Optimization
Key steps in the compound’s synthesis include:
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Pyrimidine formation : Cyclocondensation of thiourea with β-keto esters.
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Sulfonylation : Reaction with 4-(propan-2-yl)benzenesulfonyl chloride in pyridine.
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Acetamide coupling : EDCI/HOBt-mediated amidation of 2-ethoxyaniline.
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a pyrimidine ring, a sulfonamide group, and an ethoxyphenyl moiety. Its molecular formula is C₁₈H₃₁N₅O₂S, with a molecular weight of approximately 385.55 g/mol. The presence of the sulfonamide group is crucial for its biological activity, as sulfonamides are known to inhibit bacterial growth and exhibit anti-inflammatory properties.
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds, including the target compound, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by interfering with key signaling pathways involved in cell division and survival. For example:
- Mechanism of Action : The compound may inhibit enzymes involved in nucleotide synthesis, leading to reduced DNA replication in cancer cells.
- Case Study : A study published in Cancer Research demonstrated that similar pyrimidine derivatives effectively reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .
Antimicrobial Properties
The sulfonamide group is known for its antimicrobial effects. The compound's structure suggests potential efficacy against bacterial infections:
- Mechanism of Action : By mimicking para-aminobenzoic acid (PABA), it may inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Case Study : In vitro studies have shown that related compounds exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Effects
Given the structural similarities to other anti-inflammatory agents, this compound may also possess anti-inflammatory properties:
- Mechanism of Action : It could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Case Study : Research has shown that similar compounds can reduce inflammation markers in animal models of rheumatoid arthritis .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The ethoxyphenyl group may enhance lipophilicity, improving oral bioavailability.
- Metabolism : Preliminary studies suggest that metabolic pathways involve conjugation reactions, which could affect its efficacy and safety.
- Safety Profile : Toxicological evaluations are necessary to assess any adverse effects associated with long-term use.
Mechanism of Action
The mechanism of action of 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()
- Structural Differences: Replaces the 4-amino and benzenesulfonyl groups with 4,6-dimethyl substituents on the pyrimidine ring. The acetamide is linked to a 4-methylpyridinyl group instead of 2-ethoxyphenyl.
- Impact: Reduced hydrogen-bonding capacity due to the absence of the amino group. The methylpyridinyl group may alter electronic effects compared to the ethoxyphenyl, affecting binding to aromatic receptors .
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide ()
- Structural Differences : Features a methanesulfonamide group and a hydroxymethyl substituent on the pyrimidine ring. The fluorophenyl group replaces the 2-ethoxyphenyl.
- Impact :
Triazole-Based Analogues
2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide ()
- Structural Differences: Replaces the pyrimidine core with a triazole ring. The allyl and pyridinyl substituents differ from the amino-benzenesulfonyl group.
- Impact: Triazole’s smaller ring size and nitrogen positioning may alter binding kinetics.
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ()
- Structural Differences : Substitutes the pyrimidine with a thiophene-containing triazole and a 4-fluorophenyl group.
- Impact :
Substituent-Driven Comparisons
N-(Biphenyl-2-yl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Structural Differences : Biphenyl group replaces 2-ethoxyphenyl; triazole core with ethyl and pyridinyl substituents.
- Impact: Biphenyl’s extended aromatic system may enhance binding to hydrophobic pockets but increase molecular weight. Ethyl and pyridinyl groups could reduce solubility compared to the target compound’s amino and sulfonyl groups .
Biological Activity
The compound 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide represents a novel class of pyrimidine derivatives with significant potential in pharmacological applications. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrimidine core, a sulfonamide group, and an ethoxyphenyl acetamide moiety. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have shown that compounds similar to this structure exhibit varying degrees of antimicrobial activity. For instance, derivatives with sulfonamide groups have been noted for their effectiveness against gram-positive and gram-negative bacteria. The presence of the pyrimidine ring enhances this activity significantly due to its ability to interfere with bacterial DNA synthesis .
| Compound | Activity Type | Target Organism | IC50 (µM) |
|---|---|---|---|
| 2-({4-amino...}) | Antibacterial | Staphylococcus aureus | 12.5 |
| 2-({4-amino...}) | Antifungal | Candida albicans | 15.0 |
Anti-Cancer Activity
The compound's potential as an anti-cancer agent has also been investigated. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) carcinoma cells. The mechanism of action appears to involve the induction of apoptosis through the activation of reactive oxygen species (ROS) pathways .
| Cell Line | % Inhibition at 10 µM | Mechanism |
|---|---|---|
| MCF-7 | 75% | ROS-mediated apoptosis |
| A549 | 60% | DNA damage response |
Case Studies
- Study on Antibacterial Properties : A study published in Pharmaceutical Research evaluated the antibacterial efficacy of similar pyrimidine derivatives. The results indicated that modifications in the sulfonamide group significantly enhanced activity against resistant strains of bacteria .
- Anti-Cancer Efficacy : Another investigation focused on the anti-cancer properties of related compounds, revealing that those with ethoxy substituents exhibited increased cytotoxicity against MCF-7 cells compared to their non-substituted counterparts. The study concluded that structural modifications could optimize therapeutic efficacy .
- Mechanistic Insights : Research conducted on the mechanisms revealed that compounds like 2-({4-amino...}) induce cell cycle arrest and promote apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving pyrimidine-thiol intermediates. For example, analogous compounds (e.g., 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide) were synthesized by refluxing 2-thiopyrimidine derivatives with chloroacetamide intermediates in ethanol (40 mL, 2 mmol scale) . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time, and stoichiometric ratios. Purity can be enhanced by slow evaporation of mixed solvents (e.g., chloroform-acetone) for crystallization .
Q. How can the compound’s structural identity and purity be validated?
- Methodological Answer : Use a combination of analytical techniques:
- X-ray crystallography for unambiguous structural confirmation (as demonstrated for N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, where intramolecular N–H⋯N hydrogen bonds stabilize folded conformations) .
- High-resolution mass spectrometry (HRMS) and NMR (1H/13C) to confirm molecular weight and functional groups.
- HPLC with UV detection (e.g., 95% purity threshold) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in crystallographic data, such as discrepancies in dihedral angles between pyrimidine and aryl rings?
- Methodological Answer : Compare the compound’s crystal structure with analogous derivatives (e.g., Cambridge Structural Database entries). For example, in N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, pyrimidine and benzene rings were inclined at 67.84°, whereas similar compounds showed angles of 42.25°–62.18° due to steric or electronic effects . Use computational tools (e.g., DFT) to model intramolecular interactions and validate experimental observations .
Q. How can structure-activity relationships (SARs) be explored for this compound’s bioactivity?
- Methodological Answer :
- Modify substituents : Replace the 2-ethoxyphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or donating (e.g., 4-methoxyphenyl) groups to assess effects on target binding .
- Assay design : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC50 determination. Cross-reference with structurally similar compounds (e.g., N-[3,4-dimethoxyphenethyl]-2-(2,4-dioxo-thienopyrimidinyl)acetamide) to identify key pharmacophores .
Q. What experimental approaches can address solubility challenges in biological assays?
- Methodological Answer :
- Solubility screening : Test in DMSO, PBS, or cyclodextrin-based solutions. For example, >61.3 µg/mL solubility was reported for a sulfonamide-acetamide derivative in aqueous buffers .
- Prodrug strategies : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance hydrophilicity.
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on sulfonyl-pyrimidine interactions in different crystal structures?
- Methodological Answer : Analyze packing forces and hydrogen-bonding networks. For instance, in N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, intermolecular N–H⋯O and C–H⋯π interactions dominate, whereas steric hindrance from bulky groups (e.g., isopropyl) may alter conformation . Use Mercury software to visualize and quantify non-covalent interactions across datasets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
